
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a hydroxyethyl group and an oxa-azaspiro structure makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable lactam with an epoxide under basic conditions to form the spiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The spiro structure allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the spiro structure provides a rigid framework that can enhance binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one
- 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-9-one
- 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-11-one
Uniqueness
This compound stands out due to its specific spiro structure and the presence of a hydroxyethyl group. This combination provides unique chemical and biological properties that are not commonly found in other similar compounds. The rigidity of the spiro structure and the reactivity of the hydroxyethyl group make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
7143-22-8 |
|---|---|
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
6-(2-hydroxyethyl)-9-oxa-6-azaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C10H17NO3/c12-7-5-11-6-8-14-9(13)10(11)3-1-2-4-10/h12H,1-8H2 |
InChI-Schlüssel |
QRHROEZTWXUCKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(=O)OCCN2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)



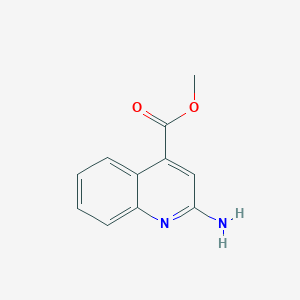
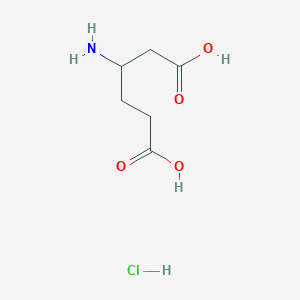
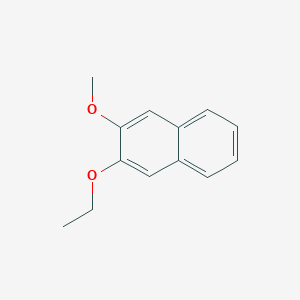
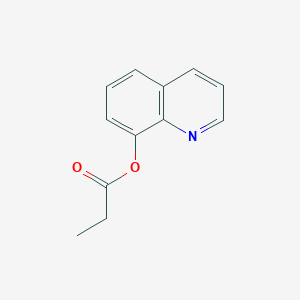


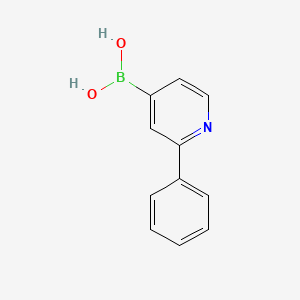

![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
